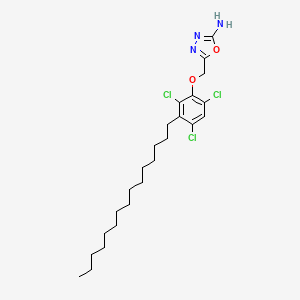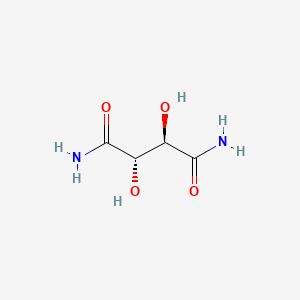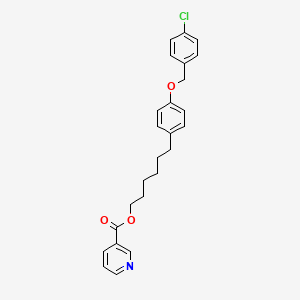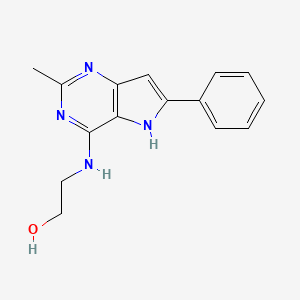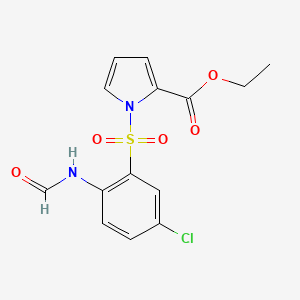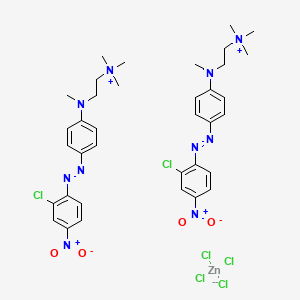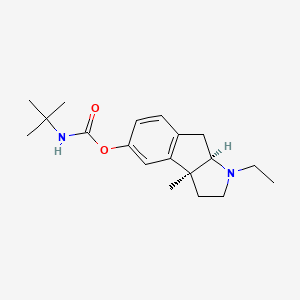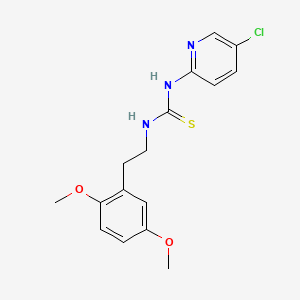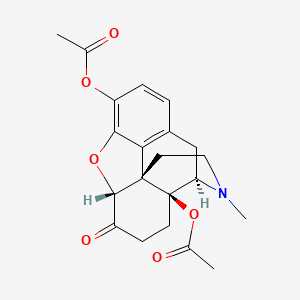
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate is a complex organic compound belonging to the morphinan class This compound is characterized by its unique structure, which includes an epoxy group, a ketone group, and two acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate typically involves multiple steps, starting from simpler morphinan derivatives. The process often includes:
Epoxidation: Introduction of the epoxy group through the reaction of an alkene with a peracid.
Acetylation: Addition of acetate groups using acetic anhydride in the presence of a catalyst.
Oxidation: Conversion of specific functional groups to ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: Utilization of continuous reactors to streamline the synthesis process, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Nucleophilic substitution reactions can replace acetate groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for acetylation and substitution reactions.
Major Products
Oxidation Products: Additional ketones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with different functional groups replacing the acetate groups.
Applications De Recherche Scientifique
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with various biological receptors and enzymes.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include:
Receptor Binding: Interaction with opioid receptors in the central nervous system.
Signal Transduction: Activation or inhibition of downstream signaling pathways, resulting in analgesic or anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: A less potent analgesic compared to morphine but with similar structural features.
Oxycodone: A semi-synthetic opioid with a structure similar to (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its epoxy and acetate groups contribute to its unique interactions with biological targets, differentiating it from other morphinan derivatives.
Propriétés
Numéro CAS |
64643-76-1 |
|---|---|
Formule moléculaire |
C21H23NO6 |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
[(4R,4aS,7aR,12bS)-4a-acetyloxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |
InChI |
InChI=1S/C21H23NO6/c1-11(23)26-15-5-4-13-10-16-21(28-12(2)24)7-6-14(25)19-20(21,8-9-22(16)3)17(13)18(15)27-19/h4-5,16,19H,6-10H2,1-3H3/t16-,19+,20+,21-/m1/s1 |
Clé InChI |
OPPSZLCGCWIRIA-MBPVOVBZSA-N |
SMILES isomérique |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C)[C@@H](O2)C(=O)CC5)OC(=O)C)C=C1 |
SMILES canonique |
CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4C)C(O2)C(=O)CC5)OC(=O)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


